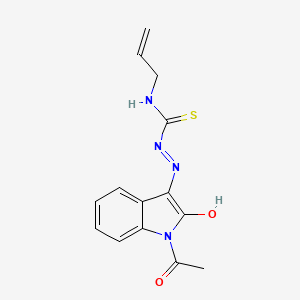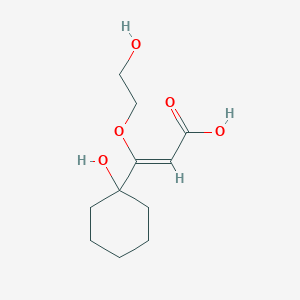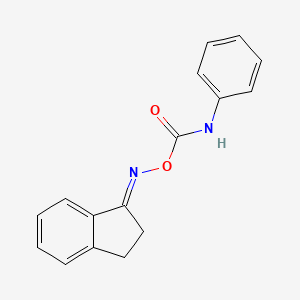![molecular formula C13H12N4O B3841210 N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide](/img/structure/B3841210.png)
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide
描述
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide typically involves the condensation of pyridine-2-carboxaldehyde with pyridine-4-carboxamide under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols
科学研究应用
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands for coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer. Its ability to modulate biological pathways makes it a promising lead compound for further investigation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It is also employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-based structure and is used in coordination chemistry and materials science.
Pyrrolopyrazine derivatives: These compounds contain a pyridine ring fused with a pyrazine ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
1H-Pyrazolo[3,4-b]pyridines: These heterocyclic compounds have a pyridine ring fused with a pyrazole ring and are studied for their biomedical applications.
Uniqueness
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
属性
IUPAC Name |
N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10(12-4-2-3-7-15-12)16-17-13(18)11-5-8-14-9-6-11/h2-9H,1H3,(H,17,18)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHSUOXXBHVHF-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[3-(Cyclohexylamino)propyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3841137.png)
![3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxo-N-phenylpropanamide](/img/structure/B3841138.png)
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B3841145.png)
![(2E)-2-[1-(1-hydroxycyclohexyl)ethylidene]hydrazinecarboxamide](/img/structure/B3841158.png)
![[(E)-[1-(1-methylcyclohexyl)-3-phenylpropylidene]amino]urea](/img/structure/B3841171.png)


![1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3841189.png)
![N-[(Z)-1-pyridin-2-ylethylideneamino]pyridine-3-carboxamide](/img/structure/B3841204.png)
![N-[(Z)-1-pyridin-2-ylethylideneamino]hexanamide](/img/structure/B3841216.png)
![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)

![ethyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate](/img/structure/B3841234.png)
